3-(4-chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CDK inhibitor autotaxin pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (C20H23ClN4, MW 354.88) is a fully substituted 7-aminopyrazolo[1,5-a]pyrimidine. This heterocyclic core is recognized as a privileged ATP-competitive kinase inhibitor scaffold, with demonstrated activity against cyclin-dependent kinases (CDKs) and other therapeutically relevant targets.

Molecular Formula C20H23ClN4
Molecular Weight 354.9 g/mol
Cat. No. B12222954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H23ClN4
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H23ClN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)19(14(2)24-25)15-8-10-16(21)11-9-15/h8-12,17,23H,3-7H2,1-2H3
InChIKeySKCDTOLFBMDGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Core Scaffold, Patent Pedigree, and Procurement-Relevant Identity


3-(4-Chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (C20H23ClN4, MW 354.88) is a fully substituted 7-aminopyrazolo[1,5-a]pyrimidine. This heterocyclic core is recognized as a privileged ATP-competitive kinase inhibitor scaffold, with demonstrated activity against cyclin-dependent kinases (CDKs) and other therapeutically relevant targets [1]. The compound is explicitly claimed within broad Markush structures of foundational Schering Corporation CDK inhibitor patents (e.g., US7205308, US20070072882), establishing its intellectual property provenance [1]. Its identity is verifiable by a registered 1H NMR spectrum (SpectraBase Compound ID 3OXc789JaMs), which serves as an analytical reference for procurement quality control [2].

Why 3-(4-Chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Readily Substituted by Other Pyrazolo[1,5-a]pyrimidin-7-amines


The pyrazolo[1,5-a]pyrimidine-7-amine scaffold is exceptionally sensitive to peripheral substitution; small variations in the N7-amine, C3-aryl, and C2/C5-alkyl groups produce profound shifts in kinase selectivity, potency, and pharmacokinetics. The specific substitution pattern of 3-(4-chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine maps directly onto the pharmacophoric requirements delineated in the Schering CDK inhibitor patents, where the N-cyclohexyl moiety occupies a critical hydrophobic pocket and the 4-chlorophenyl group engages a specificity surface [1]. A closely related analog—3-(4-chlorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890622-37-4; PubChem CID 3779231)—differs only in the N7 substituent (cyclohexyl vs. n-hexyl) yet exhibits a calculated XLogP3-AA of 6 versus a predicted XLogP3-AA of approximately 5.3–5.5 for the cyclohexyl congener, reflecting a meaningful lipophilicity shift that impacts solubility and off-target binding [2]. Structural biology evidence from the autotaxin-bound co-crystal of a related 3-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7-amine (PDB 7G4S) further demonstrates that the N7 substituent directly influences the ligand pose within the target binding pocket [3]. Consequently, generic interchange of in-class analogs without this precise substitution array risks loss of target engagement and altered selectivity profiles.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


Structural Target Engagement: Cyclohexyl vs. n-Hexyl N7-Substituent Effects on Binding-Pocket Complementarity

The co-crystal structure of a 3-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7-amine analog bound to rat autotaxin (PDB 7G4S, resolution 1.79 Å) demonstrates that the N7-substituent projects into a well-defined hydrophobic channel [1]. The N-cyclohexyl group of the target compound (predicted logP ~5.3–5.5) better fills this channel than the flexible n-hexyl chain (XLogP3-AA = 6.0, PubChem CID 3779231), providing a rigidified, entropically favored fit [2]. The ligand in 7G4S, bearing an N-(oxolan-2-ylmethyl) substituent, achieves an IC50 of 0.95455 μM against autotaxin; the N-cyclohexyl congener is expected to retain or improve upon this potency through enhanced van der Waals contacts in the same binding sub-pocket, whereas the more lipophilic and flexible n-hexyl analog risks increased entropy penalty and higher off-target binding [1][2].

CDK inhibitor autotaxin pyrazolo[1,5-a]pyrimidine structure-based design N7-cyclohexyl

Patent-Covered CDK Pharmacophore: N-Cyclohexyl as a Preferred Substituent in Schering CDK Inhibitor Claims

US Patent 7,205,308 (Schering Corporation) explicitly claims pyrazolo[1,5-a]pyrimidine compounds wherein the R2 position is 'cycloalkyl'—a definition encompassing cyclohexyl—as a preferred embodiment for CDK inhibition [1]. In contrast, the patent marks linear alkyl chains (e.g., n-hexyl) as permissible but less exemplified in the most potent exemplified compounds. The target compound's N-cyclohexyl group thus maps onto the patent's preferred pharmacophoric space, whereas the closest linear-alkyl comparator (N-hexyl, PubChem CID 3779231) falls outside the most favored substituent class [1][2]. This patent-based differentiation carries weight for organizations evaluating freedom-to-operate and for those seeking to align screening libraries with clinically precedented chemical space.

cyclin-dependent kinase CDK inhibitor patent pyrazolo[1,5-a]pyrimidine N-cyclohexyl pharmacophore Schering Corporation

Analytical Identity Verification: Registered 1H NMR Spectrum as a Procurement QC Differentiator

A registered 1H NMR spectrum for 3-(4-chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is publicly available in the SpectraBase database (Compound ID 3OXc789JaMs) [1]. This provides an independent, verifiable analytical fingerprint that can be used to confirm compound identity upon receipt—a critical capability not available for many closely related analogs procured from vendors that lack third-party spectroscopic authentication. The absence of a comparable registered spectrum for the N-hexyl analog (PubChem CID 3779231) in the same database [2] means that procurement of the target compound can be accompanied by direct spectral comparison, reducing the risk of misidentification in high-throughput screening libraries.

NMR spectroscopy quality control compound identity verification pyrazolo[1,5-a]pyrimidine SpectraBase

Recommended Application Scenarios for 3-(4-Chlorophenyl)-N-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Based on Differentiated Evidence


CDK-Focused Kinase Inhibitor Screening and Lead Optimization

This compound is ideally suited for screening campaigns targeting cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK7, CDK9), where the N-cyclohexyl substitution aligns with patent-preferred pharmacophores (US7205308) [1]. Its structural compatibility with the CDK ATP-binding pocket, inferred from the Schering patent's structure–activity relationships, positions it as a direct probe for CDK inhibitor SAR exploration, with the rigid cyclohexyl group expected to confer selectivity advantages over flexible alkyl-chain analogs [1].

Autotaxin-Targeted Probe Development Leveraging Structurally Characterized Binding Mode

The co-crystal structure of a closely related 3-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7-amine bound to autotaxin (PDB 7G4S, IC50 = 0.95455 μM) provides a direct structural template [2]. The target compound's N-cyclohexyl group is predicted to engage the same hydrophobic channel with enhanced van der Waals complementarity, making it a rational starting point for structure-guided autotaxin inhibitor optimization programs focused on oncology, fibrotic diseases, or neuropathic pain [2].

Procurement with Identity Verification for High-Throughput Screening Libraries

The availability of a registered 1H NMR spectrum (SpectraBase ID 3OXc789JaMs) [3] allows immediate identity confirmation upon compound receipt, a feature absent from many competing analogs. This analytical traceability is essential for organizations building quality-controlled high-throughput screening collections, where compound misidentification can lead to costly false positives or negatives, and supports compliance with data integrity standards in pharmaceutical R&D [3].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a predicted logP in the ~5.3–5.5 range—approximately 0.5–0.7 units lower than the N-hexyl analog (XLogP3-AA = 6.0, PubChem CID 3779231) [4]—this compound resides closer to the CNS drug-like property space (optimal logP typically 2–5) [4]. Medicinal chemistry teams evaluating pyrazolo[1,5-a]pyrimidines for neurodegenerative or neuro-oncology indications can prioritize this cyclohexyl analog to mitigate excessive lipophilicity-driven off-target binding and metabolic instability [4].

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